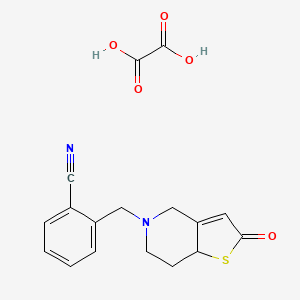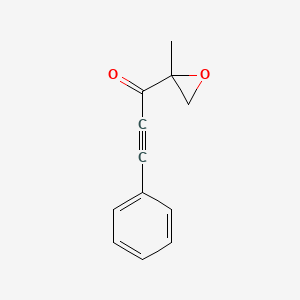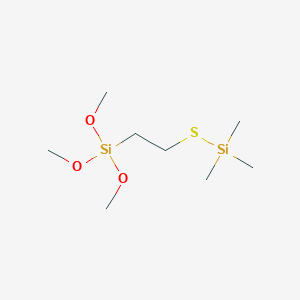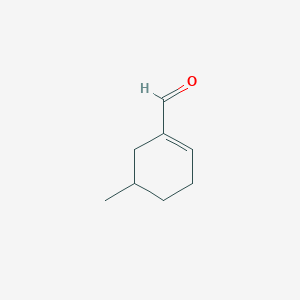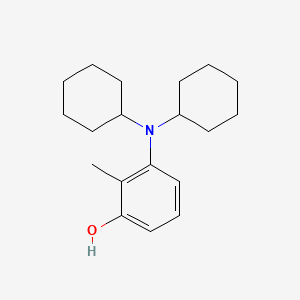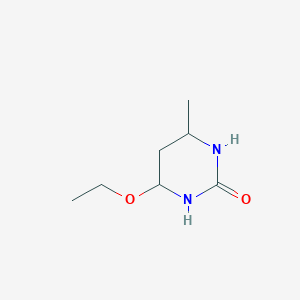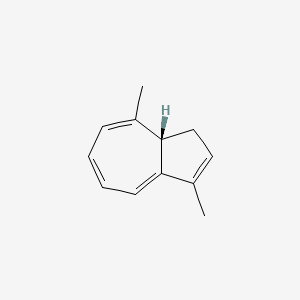
CID 13086820
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13086820” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 13086820 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. Industrial production methods often involve the use of large-scale reactors and advanced purification techniques. The process is designed to be cost-effective and efficient, ensuring a consistent supply of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
CID 13086820 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used
Scientific Research Applications
CID 13086820 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: this compound is used in industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 13086820 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes and physiological responses.
Properties
Molecular Formula |
C21H22PSi |
|---|---|
Molecular Weight |
333.5 g/mol |
InChI |
InChI=1S/C21H22PSi/c1-23(21-15-9-4-10-16-21)18-17-22(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16H,17-18H2,1H3 |
InChI Key |
NUTCTIHMXCGFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



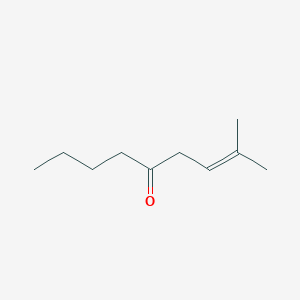
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
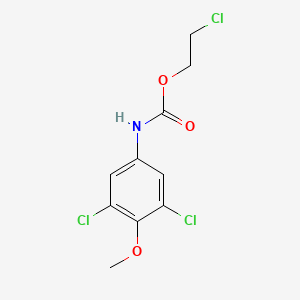
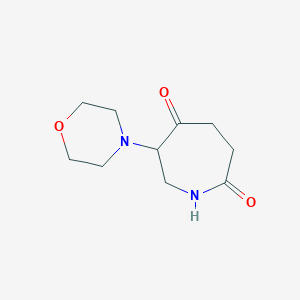
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
